molecular formula C19H19ClN2O B028059 Desloratadine Pyridine N-oxide CAS No. 169253-26-3

Desloratadine Pyridine N-oxide

Cat. No. B028059
CAS RN: 169253-26-3
M. Wt: 326.8 g/mol
InChI Key: ZTRQZDOHUHWANO-UHFFFAOYSA-N
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Description

Desloratadine Pyridine N-oxide is a degradation product of Desloratadine and a Desloratadine impurity . It is a long-acting tricyclic histamine antagonist with selective H1-receptor histamine antagonist activity .


Molecular Structure Analysis

The molecular formula of Desloratadine Pyridine N-oxide is C19H19ClN2O . The structure of pyridine-N-oxide is very similar to that of pyridine . The N-O distance is 1.34 Å. The C-N-C angle is 124°, 7° wider than in pyridine .


Physical And Chemical Properties Analysis

Desloratadine Pyridine N-oxide is a colorless, hygroscopic solid . The physico-chemical properties of Desloratadine, from which Desloratadine Pyridine N-oxide is derived, have been characterized using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Effects

Desloratadine Pyridine N-oxide has been found to have potential therapeutic applications due to its anti-inflammatory and immunomodulatory effects . It acts as an antagonist of the histamine H1 receptor , which plays a crucial role in allergic reactions.

Synthesis of C2-Functionalized Pyridines and Quinolines

Desloratadine Pyridine N-oxide can be used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions .

Simple C2-H-Functionalization

Desloratadine Pyridine N-oxide can be used in simple C2-H-functionalization . This process involves the introduction of functional groups at the C2 position of pyridines and quinolines .

Annulation of C3-Substituted Pyridine/Quinoline N-Oxides

Desloratadine Pyridine N-oxide can be used in the annulation of C3-substituted pyridine/quinoline N-oxides . This process involves the formation of a new ring by the reaction of two adjacent atoms .

Functionalization at the C2-Benzylic Position of Pyridine/Quinoline N-Oxides

Desloratadine Pyridine N-oxide can be used in the functionalization at the C2-benzylic position of pyridine/quinoline N-oxides . This process involves the introduction of functional groups at the C2-benzylic position .

Synthesis of Complex Azaheterocycles

Desloratadine Pyridine N-oxide can be used in the synthesis of complex azaheterocycles . This process involves the formation of complex cyclic structures containing nitrogen .

Safety and Hazards

Desloratadine Pyridine N-oxide is a skin irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for Desloratadine Pyridine N-oxide are not mentioned in the search results, Desloratadine, from which it is derived, continues to be studied for its safety and efficacy in the treatment of allergic diseases . The use of Desloratadine is not associated with clinically relevant antimuscarinic effects .

properties

IUPAC Name

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQZDOHUHWANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595801
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169253-26-3
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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